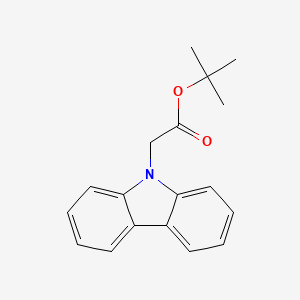

N-(t-butoxycarbonylmethyl)carbazole

Description

Structure

3D Structure

Properties

CAS No. |

454470-51-0 |

|---|---|

Molecular Formula |

C18H19NO2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

tert-butyl 2-carbazol-9-ylacetate |

InChI |

InChI=1S/C18H19NO2/c1-18(2,3)21-17(20)12-19-15-10-6-4-8-13(15)14-9-5-7-11-16(14)19/h4-11H,12H2,1-3H3 |

InChI Key |

MOMZFEJRZIHKRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for N T Butoxycarbonylmethyl Carbazole

General Strategies for N-Functionalization of the Carbazole (B46965) Nucleus

The functionalization of the nitrogen atom in the carbazole ring is a fundamental transformation in organic synthesis, enabling the creation of a vast array of derivatives with applications in materials science and medicinal chemistry. chim.itresearchgate.net The methods to achieve this can be broadly categorized into classical and modern transition-metal-catalyzed approaches.

Classical N-Alkylation and Acylation Approaches

Classical methods for the N-functionalization of carbazole primarily involve the deprotonation of the N-H group, followed by nucleophilic substitution with an appropriate electrophile. The acidic nature of the carbazole proton (pKa ≈ 19.9 in DMSO) facilitates its removal by a variety of bases. nih.gov

N-Alkylation: This is commonly achieved by reacting carbazole with an alkyl halide. The process typically requires a base to generate the carbazolide anion, which then acts as a nucleophile. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). tandfonline.comnih.gov The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972). nih.gov Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), can be employed in two-phase systems to facilitate the reaction between the carbazolide salt and the alkyl halide. tandfonline.comnih.gov

A noteworthy advancement in this classical approach is the use of microwave irradiation, which can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.com For instance, the N-alkylation of carbazole with various alkyl halides has been successfully carried out by adsorbing the reactants onto potassium carbonate and irradiating them in a domestic microwave oven, often without the need for a solvent. tandfonline.comtandfonline.comresearchgate.net

N-Acylation: Similar to alkylation, N-acylation involves the reaction of the carbazolide anion with an acylating agent, such as an acid chloride or anhydride (B1165640). A prominent example is the Friedel-Crafts acylation, which can be directed to the nitrogen atom under specific conditions. For example, the reaction of carbazole with glutaric anhydride in the presence of aluminum trichloride (B1173362) has been reported to yield 5-(9H-carbazol-9-yl)-5-oxopentanoic acid, demonstrating an N-acylation process. researchgate.net

Table 1: Selected Conditions for Classical N-Alkylation of Carbazole

| Alkylating Agent | Base | Solvent/Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Halides | NaH | DMF, 0°C to RT | - | - | nih.gov |

| 1-Bromohexane | 50% aq. NaOH | Dichloromethane (B109758) | TBAI | Good | nih.gov |

| Ethyl Chloroacetate (B1199739) | - | - | - | - | researchgate.net |

| Various Alkyl Halides | K2CO3 | Dry Media, Microwave | TBAB | 32-95% | tandfonline.comtandfonline.com |

| Diethyl Carbonate | Basic Catalysts | High Temp (170-240°C) | - | >90% | google.com |

Transition Metal-Catalyzed Coupling Reactions for N-Arylation and N-Alkenylation

While classical methods are effective for N-alkylation, the formation of N-aryl and N-alkenyl bonds often requires more sophisticated transition metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex carbazole derivatives. doaj.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govwikipedia.org This reaction allows for the coupling of amines, including N-H containing heterocycles like carbazole, with aryl halides or triflates. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Initial systems used sterically hindered, electron-rich monophosphine ligands. The development of bidentate phosphine ligands, such as DPPF (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), expanded the reaction's scope to include primary amines and improved reaction rates and yields. wikipedia.org Studies have optimized conditions for the coupling of carbazole with aryl bromides, screening various palladium precatalysts, ligands, solvents, and bases to achieve high efficiency. nih.govacs.org

Table 2: Key Components in Palladium-Catalyzed N-Arylation of Carbazole

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst | researchgate.net |

| Phosphine Ligand | DPPF, BINAP, RuPhos | Stabilizes Pd, facilitates catalytic cycle | nih.govwikipedia.org |

| Base | NaOtBu, Cs₂CO₃ | Deprotonates the carbazole N-H | nih.govacs.org |

| Aryl Halide/Triflate | Aryl bromides, iodides, triflates | Aryl source for coupling | wikipedia.orgnih.gov |

| Solvent | Toluene, Dioxane | Reaction medium | acs.org |

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation or Ullmann-type coupling, represents one of the most established methods for the N-arylation of carbazoles and other N-heterocycles. doaj.org These reactions typically involve coupling an amine with an aryl halide in the presence of a copper catalyst, often at high temperatures. While historically limited by harsh conditions and substrate scope, modern advancements have introduced milder and more versatile protocols.

The key to these improvements has been the development of specific ligands that facilitate the copper-catalyzed process. Diamine ligands, such as trans-1,2-cyclohexanediamine and N,N'-dimethylethylenediamine, have been shown to be particularly effective in promoting the CuI-catalyzed N-arylation of indoles, a reaction system closely related to that of carbazoles. nih.gov Similarly, phenanthroline-based ligands have been found to be efficient for the copper-catalyzed N-arylation of imidazoles and benzimidazoles with aryl iodides and bromides under mild conditions. nih.gov These modern Ullmann-type reactions often proceed at lower temperatures and tolerate a wider range of functional groups compared to their predecessors. nih.govnih.govacs.org

Specific Synthesis of N-(t-Butoxycarbonylmethyl)carbazole

The synthesis of this compound is a specific case of N-alkylation of the carbazole nucleus. The target molecule is an ester derivative, specifically the tert-butyl ester of N-carbazolylacetic acid. The most direct and common approach to its synthesis is through the classical N-alkylation methodology.

Precursor Selection and Preparation

The synthesis logically proceeds via the reaction of carbazole with a reagent capable of introducing the t-butoxycarbonylmethyl group (-CH₂CO₂tBu).

Precursors:

Carbazole: The starting heterocyclic nucleus. It is a commercially available solid.

tert-Butyl Haloacetate: The alkylating agent. The most common choices are tert-butyl bromoacetate (B1195939) or tert-butyl chloroacetate. These reagents provide the required "-CH₂CO₂tBu" fragment.

Synthetic Route: The reaction is a nucleophilic substitution where the carbazole anion, formed in situ, attacks the electrophilic methylene (B1212753) carbon of the tert-butyl haloacetate, displacing the halide ion. This is analogous to the well-documented synthesis of ethyl 2-(9H-carbazol-9-yl)acetate from carbazole and ethyl chloroacetate. researchgate.net

The reaction is typically carried out by first deprotonating carbazole with a strong base, such as sodium hydride (NaH), in an aprotic solvent like DMF. nih.gov To this solution of the sodium carbazolide, tert-butyl bromoacetate is added to complete the alkylation. Alternatively, a weaker base like potassium carbonate in a solvent such as acetone or acetonitrile, sometimes with a catalytic amount of a phase-transfer catalyst, can be used, which represents a milder set of conditions. tandfonline.com

Table 3: Precursors and Reagents for the Synthesis of this compound

| Compound Name | Role | Structure |

|---|---|---|

| Carbazole | Starting Nucleus | |

| tert-Butyl Bromoacetate | Alkylating Agent | |

| Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Base | NaH or K₂CO₃ |

| Dimethylformamide (DMF) or Acetone | Solvent |

Reaction Pathways and Mechanistic Considerations in N-Substituent Introduction

The primary and most direct route to this compound involves the N-alkylation of the carbazole nucleus. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the carbazole ring acts as a nucleophile, attacking an electrophilic carbon center.

The typical reaction involves treating carbazole with an alkyl halide, specifically an ester of a haloacetic acid, in the presence of a base. For the synthesis of the closely related ethyl 2-(9H-carbazol-9-yl)acetate, carbazole is reacted with ethyl chloroacetate using anhydrous potassium carbonate as the base in a solvent like acetone researchgate.net. This provides a strong model for the synthesis of the target t-butyl ester.

Mechanism:

The reaction proceeds via a standard SN2 mechanism. The initial step involves the deprotonation of the carbazole nitrogen by the base (e.g., potassium carbonate or sodium hydride) to form the carbazolide anion. This anion, being a potent nucleophile, then attacks the electrophilic methylene carbon of the t-butyl bromoacetate, displacing the bromide ion and forming the N-C bond.

Step 1: Deprotonation Carbazole + Base ⇌ Carbazolide anion + [H-Base]+

Step 2: Nucleophilic Attack Carbazolide anion + Br-CH2-COO-t-Bu → this compound + Br-

The choice of base and solvent is crucial and can significantly influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can lead to a more complete and faster reaction by ensuring a higher concentration of the carbazolide anion researchgate.net.

Advanced Synthetic Techniques for Carbazole Derivatives Applicable to this compound

Modern synthetic chemistry offers several advanced techniques that could potentially be applied to improve the synthesis of this compound, offering advantages in terms of efficiency, safety, and environmental impact.

One-Pot Synthetic Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resource efficiency, and waste reduction. Several one-pot methods for the synthesis of carbazole derivatives have been developed researchgate.netrsc.orgresearchgate.netias.ac.inscispace.com. For instance, a one-pot synthesis of carbazoles via a tandem C-C cross-coupling and reductive amination has been reported researchgate.net. While not directly applied to the synthesis of this compound, these methodologies demonstrate the potential for developing a one-pot procedure starting from simpler precursors.

A potential one-pot approach for the target molecule could involve the in-situ formation of the carbazole ring followed by immediate N-alkylation with t-butyl bromoacetate.

Flow Chemistry Applications in Carbazole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous benefits including enhanced safety, better heat and mass transfer, and the potential for automation and scalability rsc.orgscispace.comuc.ptnih.gov. A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems, showcasing the efficiency and versatility of this technology rsc.org. The N-alkylation of carbazole is a reaction that could be readily adapted to a flow process. A solution of carbazole and a base could be flowed and mixed with a stream of t-butyl bromoacetate in a heated reactor coil, allowing for precise control over reaction time and temperature, potentially leading to higher yields and purity.

Photocatalytic Methodologies for Carbazole Functionalization

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. While specific photocatalytic methods for the direct synthesis of this compound are not yet reported, photocatalysis has been used for other carbazole functionalizations acs.orgwikipedia.org. For example, a carbazole-based photocatalyst has been developed for the synthesis of other heterocyclic compounds acs.org. Future research could explore the use of photoredox catalysis for the N-alkylation of carbazole with bromoacetates, potentially offering a greener and more selective synthetic route.

Role of the t-Butoxycarbonyl (Boc) Group in Carbazole Synthesis

The t-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis wikipedia.orgorganic-chemistry.orgresearchgate.net. In the context of this compound, the Boc group is part of the ester functionality and is not directly attached to the nitrogen atom as a carbamate (B1207046) (N-Boc). However, understanding the properties of the Boc group is still relevant.

The tert-butyl ester moiety in this compound is known to be stable under many reaction conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, (9H-carbazol-9-yl)acetic acid. This selective deprotection is a key feature that makes this compound a useful intermediate. The resulting carboxylic acid can then be further functionalized, for example, by converting it into an amide or another ester.

In other synthetic strategies involving carbazoles, the nitrogen atom itself can be protected with a Boc group (forming a carbamate) to modulate its reactivity or to direct substitution to other positions on the carbazole ring researchgate.netnih.gov. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base wikipedia.orgorganic-chemistry.org. The Boc-protected carbazole can then undergo various reactions, and the Boc group can be subsequently removed using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) wikipedia.org. This demonstrates the versatility of the Boc group in the broader context of carbazole chemistry.

Temporary Protection and Deprotection Strategies

The synthesis of this compound is most commonly achieved through the N-alkylation of carbazole with an appropriate haloacetate ester. This reaction proceeds via the deprotonation of the carbazole nitrogen, which possesses a pKa of approximately 17, to form the carbazolide anion, a potent nucleophile. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide.

A typical and efficient method involves the reaction of carbazole with tert-butyl bromoacetate in the presence of a suitable base and solvent. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (KOH), often in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netlookchem.com The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can facilitate the reaction, particularly when using solid bases like K2CO3 or KOH. researchgate.net For instance, the synthesis of the analogous ethyl ester, ethyl 9H-carbazol-9-yl acetate (B1210297), has been successfully accomplished by reacting carbazole with ethyl bromoacetate. acgpubs.orgresearchgate.net

| Reagent/Condition | Role in Synthesis | Reference |

| Carbazole | Starting material | acgpubs.org |

| tert-Butyl bromoacetate | Alkylating agent | orgsyn.org |

| Sodium Hydride (NaH) | Strong, non-nucleophilic base | researchgate.net |

| Potassium Carbonate (K2CO3) | Mild inorganic base | researchgate.netrsc.org |

| Dimethylformamide (DMF) | Polar aprotic solvent | researchgate.netrsc.org |

| Phase-Transfer Catalyst | Facilitates reaction with solid bases | researchgate.net |

The tert-butoxycarbonylmethyl group is valued for its role as a temporary protecting group due to its relative stability under various conditions and the multiple methods available for its selective cleavage. The deprotection to unveil the N-H of the carbazole or to hydrolyze the ester to the corresponding carboxylic acid can be achieved under specific conditions.

Acid-catalyzed hydrolysis is a common method for the cleavage of the tert-butyl ester. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are effective. commonorganicchemistry.com The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched or deprotonates to isobutylene (B52900). commonorganicchemistry.com Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl esters. organic-chemistry.org

Alternatively, the ester can be cleaved under basic conditions, although this is generally less common for tert-butyl esters due to their steric hindrance. However, strong bases like powdered potassium hydroxide in tetrahydrofuran (THF) can effect the cleavage of tert-butyl benzoates at ambient temperature. organic-chemistry.org Furthermore, fluoride-based reagents, such as tetrabutylammonium fluoride (B91410) (Bu4NF), have been shown to deprotect N-Boc groups on various heterocycles, including carbazole, in refluxing THF. lookchem.com

| Deprotection Reagent | Conditions | Product | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | N-carboxymethylcarbazole | commonorganicchemistry.com |

| Aqueous Phosphoric Acid | Mild conditions | N-carboxymethylcarbazole | organic-chemistry.org |

| Potassium Hydroxide (KOH) | Tetrahydrofuran (THF), Room Temperature | N-carboxymethylcarbazole | organic-chemistry.org |

| Tetrabutylammonium Fluoride (Bu4NF) | Refluxing Tetrahydrofuran (THF) | Carbazole | lookchem.com |

Influence on Regioselectivity and Reactivity of Subsequent Functionalizations

The N-(t-butoxycarbonylmethyl) substituent exerts a significant electronic influence on the carbazole ring system, thereby directing the regiochemical outcome of subsequent electrophilic substitution reactions. The ester functionality, being electron-withdrawing, deactivates the carbazole nucleus towards electrophilic attack compared to N-alkyl or unsubstituted carbazole. This deactivation arises from the delocalization of the nitrogen lone pair towards the carbonyl group, reducing its ability to donate electron density into the aromatic system.

This deactivating effect is coupled with a strong directing influence. In electrophilic aromatic substitution reactions, the substituent directs incoming electrophiles primarily to the 3- and 6-positions of the carbazole ring. This is because the resonance structures of the Wheland intermediate for attack at these positions are more stable compared to those for attack at the 1-, 2-, 4-, 5-, 7-, or 8-positions. Attack at the 3- or 6-position allows for delocalization of the positive charge without placing it on the carbon atom directly bonded to the electron-withdrawing nitrogen substituent.

A prime example of this directing effect is observed in the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. scirp.orgresearchgate.netresearchgate.netnih.gov When N-substituted carbazoles bearing electron-withdrawing groups are subjected to Vilsmeier-Haack conditions (typically a mixture of phosphorus oxychloride and dimethylformamide), formylation occurs selectively at the 3- and, in some cases, the 3,6-di-formylated positions. researchgate.net

Similarly, in halogenation reactions, such as bromination with N-bromosuccinimide (NBS) or other brominating agents, the N-(t-butoxycarbonylmethyl) group is expected to direct the bromine atom to the 3- and 6-positions. Studies on the bromination of N-acylcarbazoles and other N-substituted carbazoles with electron-withdrawing groups consistently show a preference for substitution at these positions. nih.govnih.govresearchgate.net

| Reaction | Reagents | Major Product(s) | Reference |

| Vilsmeier-Haack Formylation | POCl3, DMF | 3-Formyl-N-(t-butoxycarbonylmethyl)carbazole | researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-N-(t-butoxycarbonylmethyl)carbazole, 3,6-Dibromo-N-(t-butoxycarbonylmethyl)carbazole | researchgate.net |

Reaction Mechanisms and Reactivity Studies of N T Butoxycarbonylmethyl Carbazole

Detailed Mechanistic Elucidation of N-Alkylation with Boc-Protected Moieties

The synthesis of N-(t-butoxycarbonylmethyl)carbazole is a primary example of N-alkylation of a heterocyclic amine. The mechanism for the N-alkylation of carbazole (B46965) typically proceeds via a nucleophilic substitution reaction. In this process, the carbazole nitrogen acts as a nucleophile, attacking an electrophilic carbon center.

The reaction is generally initiated by the deprotonation of the N-H bond of carbazole using a base. The resulting carbazolide anion is a potent nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). nih.govresearchgate.net The choice of base and solvent can influence the reaction rate and yield.

Once the carbazolide anion is formed, it attacks the alkylating agent, in this case, a t-butyl haloacetate such as t-butyl bromoacetate (B1195939) or t-butyl chloroacetate (B1199739). The reaction follows a bimolecular nucleophilic substitution (SN2) pathway, where the carbazolide anion displaces the halide leaving group, forming the N-C bond and yielding this compound.

To enhance reaction efficiency, alternative methods such as microwave-assisted synthesis have been developed. researchgate.netresearchgate.net These methods can significantly reduce reaction times and improve yields by simply mixing carbazole and the alkyl halide with a solid adsorbent like potassium carbonate and irradiating the mixture. researchgate.net

Table 1: Conditions for N-Alkylation of Carbazole

| Alkylating Agent | Base | Solvent | Conditions | Key Features |

|---|---|---|---|---|

| t-Butyl bromoacetate | K₂CO₃ | Acetone (B3395972) | Reflux | Standard laboratory conditions |

| t-Butyl chloroacetate | NaH | THF / DMF | 0 °C to rt | Utilizes a strong base for efficient deprotonation |

| t-Butyl bromoacetate | K₂CO₃ | None (Dry Media) | Microwave | Rapid, high-yield, and environmentally benign protocol researchgate.net |

This table provides illustrative examples of reaction conditions and is not exhaustive.

C-H Functionalization Strategies on the Carbazole Skeleton of this compound Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the carbazole core, bypassing the need for pre-functionalized starting materials. chim.itnih.gov These methods allow for the introduction of various substituents at specific positions on the aromatic rings. For derivatives like this compound, the N-acyl group can influence the regioselectivity of these transformations.

The carbazole nucleus has several non-equivalent C-H bonds, making regioselectivity a key challenge. chim.it The inherent electronic properties of the carbazole ring favor electrophilic substitution at the C3 and C6 positions due to higher electron density. However, transition metal-catalyzed C-H activation can provide access to other positions, particularly the C1, C2, C4, C7, and C8 sites. chim.itacs.org

For instance, Friedel-Crafts-type additions, when catalyzed by a Brønsted acid, can lead to straightforward C-H functionalization at the C3 position of unprotected carbazoles. acs.org In N-substituted carbazoles, the directing effect of the N-substituent or an external directing group becomes crucial for achieving high regioselectivity at other positions. The N-(t-butoxycarbonylmethyl) group, being an N-acyl substituent, can act as a directing group to favor functionalization at the C1 position.

A variety of transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), nickel (Ni), cobalt (Co), and copper (Cu), have been employed to catalyze the C-H functionalization of carbazoles. nih.govresearchgate.netresearchgate.net These catalytic systems enable a wide range of transformations such as alkylation, arylation, acylation, and alkenylation. nih.gov

Rhodium (Rh)-Catalysis: Cationic rhodium complexes have been used for site-selective C-H alkylation of carbazole derivatives. chim.it For example, a trivalent phosphine (B1218219) unit within a carbazole motif can act as a directing group to facilitate C-H functionalization exclusively at the C1 position with a Rh(I) catalyst. chim.it

Nickel (Ni)-Catalysis: Nickel catalysts are also effective for C-H functionalization reactions, often providing a cost-effective alternative to more precious metals like palladium and rhodium.

Palladium (Pd)-Catalysis: Palladium catalysis is one of the most extensively studied methods for C-H functionalization of carbazoles. researchgate.netresearchgate.net Pd(II)-catalyzed reactions, often assisted by a directing group, can achieve high regioselectivity for arylation, alkylation, and other transformations at specific C-H bonds. bohrium.com

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Carbazoles

| Metal Catalyst | Directing Group | Position(s) Functionalized | Transformation | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ | PPh₂ | C1 | Alkylation | chim.it |

| Pd(OAc)₂ | 8-Aminoquinoline (B160924) | C2, C4 | Arylation, Alkylation | bohrium.com |

| Pd(OAc)₂ | Norbornene (transient) | C1 | Alkylation, Acylation | nih.gov |

This table highlights representative systems; the N-(t-butoxycarbonylmethyl) group itself can act as a directing group.

To overcome the challenge of regioselectivity, the use of directing groups is a common and effective strategy in transition metal-catalyzed C-H activation. chim.itrsc.org A directing group is a functional group within the substrate that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage.

In the context of this compound, the carbonyl oxygen of the ester moiety can function as a weak Lewis basic site. This allows it to act as a directing group, forming a cyclometalated intermediate that promotes the activation of the ortho C-H bond at the C1 position. This type of N-acyl-directed functionalization is a known strategy in C-H activation chemistry. rsc.org

For functionalization at other positions, such as C2, C3, or C4, a directing group may need to be installed elsewhere on the carbazole skeleton. For example, attaching an 8-aminoquinoline or 2-(methylthio)aniline (B147308) amide group at the C3 position of a carbazole can direct Pd(II)-catalyzed functionalization to the C2 and C4 positions. bohrium.com

Derivatization and Further Chemical Transformations of the t-Butoxycarbonylmethyl Moiety

The t-butoxycarbonylmethyl group is a versatile functional handle that can be readily converted into other chemical moieties, allowing for further diversification of the carbazole structure.

The t-butyl ester of this compound can be transformed into a variety of other functional groups through standard organic reactions. libretexts.org

Conversion to Carboxylic Acid: The t-butyl ester is sensitive to acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), readily cleaves the t-butyl group via an elimination mechanism to produce the corresponding carboxylic acid, N-(carboxymethyl)carbazole, and isobutylene (B52900) as a byproduct. This transformation is a key step in preparing compounds for peptide coupling or other reactions requiring a free carboxyl group. masterorganicchemistry.com

Conversion to Amide: The ester can be converted to an amide via aminolysis, which is the reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.org This reaction can be slow and may require heating or catalysis. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU).

Conversion to Alcohol: The ester group can be reduced to a primary alcohol. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgimperial.ac.uk The reaction with LiAlH₄ will reduce the ester to yield N-(2-hydroxyethyl)carbazole.

Table 3: Transformations of the t-Butoxycarbonylmethyl Group

| Target Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Carboxylic Acid | Trifluoroacetic acid (TFA), Dichloromethane (DCM), rt | N-(carboxymethyl)carbazole |

| Amide | 1. TFA, DCM2. Amine (R-NH₂), Coupling Agent (e.g., HATU, EDC) | N-(carbamoylmethyl)carbazole derivative |

This table summarizes common synthetic routes for the derivatization of the ester side chain.

Cleavage of the Boc Protecting Group and Subsequent N-Functionalization

The compound this compound, also known as tert-butyl 2-(9H-carbazol-9-yl)acetate, features a tert-butyl ester functional group attached to the nitrogen of the carbazole ring via a methylene (B1212753) bridge chemsrc.com. The term "Boc protecting group" in this context refers to the tert-butoxycarbonyl moiety within the ester. Cleavage of this group is chemically equivalent to the hydrolysis of the tert-butyl ester to yield carbazol-9-yl-acetic acid . This transformation is a critical step for subsequent functionalization, particularly at the newly formed carboxylic acid group.

Standard methods for the cleavage of tert-butyl esters, which are analogous to N-Boc deprotection, can be employed. These methods typically involve acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common and effective procedure. Alternatively, reagents such as hydrochloric acid in ethyl acetate (B1210297) can be used.

It is important to note that the nitrogen atom in this compound is already functionalized. Therefore, "subsequent N-functionalization" after the cleavage of the tert-butyl ester is not a direct process. Instead, functionalization would occur on other parts of the molecule. The resulting carbazol-9-yl-acetic acid can be further modified at the carboxyl group, for example, through esterification or amidation reactions. Additionally, the carbazole ring itself is amenable to further substitution, such as through transition metal-catalyzed C-H activation, allowing for the introduction of various functional groups at specific positions on the aromatic core chim.itrsc.org.

While specific studies on the cleavage of the tert-butyl ester from this compound are not detailed in the provided literature, the general knowledge of tert-butyl ester deprotection provides a reliable framework for this reaction. The table below summarizes common conditions used for the cleavage of Boc groups from nitrogen-containing heterocyclic compounds, which are applicable to the deprotection of the tert-butyl ester of this compound.

Table 1: General Conditions for Cleavage of Boc-Protecting Groups

| Reagent | Solvent | Temperature | Comments |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and highly effective method. |

| Hydrochloric Acid (HCl) | Ethyl Acetate or Dioxane | Room Temperature | Standard acidic condition. |

| PhI(OAc)₂ / N-Hydroxyphthalimide | 1,4-Dioxane-H₂O | 50 °C | Oxidative deprotection method, effective for N-PMB groups on carbazoles and potentially applicable. clockss.org |

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temperature | A basic condition, selective for certain N-Boc groups on heterocycles. |

Electrochemical Reactivity and Oxidation Mechanisms of N-Substituted Carbazole Derivatives

The electrochemical behavior of carbazole and its derivatives is of significant interest due to their applications in organic electronics, such as conductive polymers and light-emitting diodes frontiersin.org. The reactivity is largely centered on the electron-rich carbazole nucleus, which can undergo oxidation to form stable radical cations.

The substituent on the nitrogen atom significantly influences the electrochemical properties of the carbazole system. researchgate.netepstem.net In the case of this compound, the N-acyl-like substituent (an ester group) is electron-withdrawing. This property generally makes the carbazole ring more difficult to oxidize compared to N-alkyl or N-aryl substituted carbazoles. semanticscholar.orgpsu.edu Consequently, a higher oxidation potential is expected for this compound.

The oxidation mechanism of N-substituted carbazoles typically proceeds through a one-electron oxidation to form a radical cation. semanticscholar.orgpsu.edu This intermediate can be relatively stable, depending on the nature of the N-substituent and the surrounding medium. For many N-substituted carbazoles, especially those without substitution at the 3 and 6 positions, the radical cation can undergo rapid dimerization (ring-ring coupling) to form 3,3'-dicarbazyl species. semanticscholar.orgpsu.edunsf.gov

The general oxidation pathway can be summarized as:

Initial Oxidation: The carbazole derivative undergoes a reversible one-electron oxidation at the electrode surface to form a radical cation.

Follow-up Reactions: The generated radical cation can then undergo further reactions. The most common pathway is a coupling reaction with another radical cation or a neutral carbazole molecule, typically at the 3- or 6-positions of the carbazole ring, leading to the formation of dimers or polymers. frontiersin.orgsemanticscholar.orgpsu.edu For N-substituted carbazoles, this coupling predominantly occurs as a 3,3'-linkage. psu.edu

Complex electrochemical behavior has been noted for N-acetyl and N-benzoyl carbazoles, suggesting that the N-substituent itself may participate in subsequent chemical reactions following the initial electron transfer. semanticscholar.orgpsu.edu Given the structural similarity, this compound may exhibit similarly complex reactivity. The stability and fate of its radical cation are crucial for applications like electropolymerization, where controlled polymer film formation is desired. nih.gov

Table 2: Electrochemical Data for Selected N-Substituted Carbazole Derivatives

| Compound | Oxidation Potential (V vs. SCE) | Comments | Reference |

|---|---|---|---|

| N-Ethylcarbazole | 1.12 | Forms 9,9'-diethyl-3,3'-dicarbazyl upon oxidation. | psu.edu |

| N-Phenylcarbazole | 1.18 | The product of electrolysis is 9,9'-diphenyl-3,3'-dicarbazyl. | psu.edu |

| N-Acetylcarbazole | 1.45 | Exhibits complex electrochemical behavior. | psu.edu |

| N-Vinylcarbazole | 1.25 | Exhibits complex electrochemical behavior. | psu.edu |

Applications in Advanced Materials Science and Engineering

Role as Monomers for Conjugated Polycarbazoles

Conjugated polymers featuring a carbazole (B46965) unit in the main chain or as a pendant group are pivotal in organic electronics. nih.gov The primary methods for creating such polymers involve linking carbazole units at specific positions on their aromatic rings (e.g., 3,6- or 2,7-positions) to create a conjugated backbone. The substituent at the nitrogen atom, such as the t-butoxycarbonylmethyl group, primarily serves to enhance solubility, which is crucial for solution-based processing of these often rigid polymers.

Polymerization Mechanisms (e.g., Electropolymerization, Catalyst-Transfer Polycondensation)

While no studies specifically describe the polymerization of N-(t-butoxycarbonylmethyl)carbazole, the polymerization of other N-substituted carbazoles is well-documented and proceeds via several established mechanisms.

Electropolymerization: This technique involves the direct oxidation of monomer units on an electrode surface to form a polymer film. mdpi.com The process begins with the oxidation of the carbazole monomer to a radical cation. These radical cations then couple, typically at the 3- and 6-positions of the carbazole ring, to form dimers, oligomers, and ultimately a cross-linked polymer network on the electrode. mdpi.com The N-substituent generally remains intact and influences the morphology and properties of the resulting film. mdpi.com

Catalyst-Transfer Polycondensation (CTP): This is a powerful method for synthesizing well-defined, regioregular conjugated polymers. Techniques like Suzuki-Miyaura or Kumada catalyst-transfer polycondensations are frequently used for creating poly(2,7-carbazole)s. nih.gov These methods involve the coupling of di-functionalized (e.g., di-bromo) carbazole monomers in the presence of a transition metal catalyst (typically Palladium or Nickel). The N-substituent is critical for ensuring the solubility of both the monomer and the resulting polymer during the reaction.

Control over Polymer Architecture (e.g., linear, branched, dendritic, star-shaped)

Modern polymer synthesis allows for the creation of complex macromolecular architectures beyond simple linear chains. For carbazole-based polymers, these advanced architectures are of great interest for tuning material properties.

Linear Polymers: Achieved through the polymerization of di-functionalized monomers, as described above. nih.gov

Branched, Dendritic, and Star-Shaped Polymers: These architectures are created using multi-functional core molecules or monomers. For example, star-shaped molecules can be synthesized using a central core to which multiple carbazole-containing arms are attached. nih.gov Dendrimers, which are perfectly branched macromolecules, have also been developed with electropolymerizable carbazole units at their periphery. These complex structures can influence properties like solubility, film formation, and charge transport in devices.

Elucidation of Structure-Property Relationships in this compound-based Polymers

The relationship between the chemical structure of a polymer and its physical properties is a fundamental concept in materials science. For polycarbazoles, key relationships have been established based on various N-substituted derivatives.

| Property | Structural Influence in N-Substituted Polycarbazoles |

| Solubility | The N-substituent is the primary driver of solubility. Bulky or long alkyl chains, like the t-butoxycarbonylmethyl group, are introduced to disrupt intermolecular packing and improve solubility in common organic solvents. mdpi.com |

| Thermal Stability | The inherent thermal stability is high due to the robust carbazole ring. The N-substituent can influence the glass transition temperature (Tg), which is critical for the morphological stability of thin films in devices. mdpi.com |

| Electronic Properties | The HOMO/LUMO energy levels are primarily determined by the conjugated backbone. The N-substituent has a secondary, often minor, electronic effect but does not participate directly in the conjugation. It can, however, influence the polymer's conformation, which in turn affects the effective conjugation length and electronic properties. nih.gov |

| Photophysical Properties | Poly(2,7-carbazole)s are known for their strong blue fluorescence. nih.gov The N-substituent can subtly affect the emission color and quantum efficiency by altering the polymer chain packing in the solid state. |

Interactive Data Table: General Structure-Property Trends in Polycarbazoles (Note: Data is generalized from studies on various N-alkyl and N-aryl polycarbazoles, not this compound specifically.)

| Polymer Type | Typical N-Substituent | Key Property Impact | Potential Application Area |

|---|---|---|---|

| Poly(N-vinylcarbazole) | Vinyl | Photoconductivity, pendant group system | Photorefractive materials, Host for OLEDs |

| Poly(2,7-carbazole) | 2-ethylhexyl, octyl | High solubility, strong blue emission | Blue OLEDs, Solar Cells |

| Poly(3,6-carbazole) | Various alkyls | Good film-forming, electrochromism | Electrochromic devices |

Integration into Organic Electronic and Optoelectronic Devices

Carbazole-based materials are integral to numerous organic electronic devices due to their charge-transporting and emissive properties. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Emitter and Host Material Development

In OLEDs, materials must efficiently transport charges (holes and electrons) and facilitate their recombination to produce light.

Host Materials: Carbazole derivatives are widely used as host materials, particularly for phosphorescent emitters. mdpi.com A host material must have a high triplet energy to confine the excitation energy on the guest emitter. The N-substituent helps ensure the host material can be processed into high-quality, amorphous thin films, preventing crystallization that would degrade device performance. mdpi.com

Emitter Materials: While less common than their use as hosts, some polycarbazoles, especially poly(2,7-carbazole)s, are intrinsically blue-emitting materials and can be used as the emissive layer in OLEDs. nih.gov

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs): Hole-Transporting Materials (HTMs) and Sensitizers

In photovoltaic devices, the primary role of carbazole-based materials is to facilitate the transport of holes.

Hole-Transporting Materials (HTMs): In OPVs and especially in perovskite solar cells, carbazole-based molecules and polymers serve as the HTM layer. This layer selectively extracts holes from the photoactive layer and transports them to the anode. The ideal HTM should have appropriate energy levels (a HOMO level aligned with the active layer) and high hole mobility. The N-substituent is crucial for solubility and film formation of the HTM layer.

Sensitizers: In DSSCs, carbazole-based molecules can act as the core of the dye sensitizer. nih.gov The carbazole unit functions as the electron donor part of a donor-π-acceptor (D-π-A) dye structure. Upon light absorption, an electron is transferred from the donor, through the π-bridge, to the acceptor group which injects the electron into the semiconductor (e.g., TiO2) conduction band.

Interactive Data Table: Carbazole Derivatives in Optoelectronics (Note: This table shows examples of related carbazole derivatives and their reported performance, as no data exists for this compound.)

| Device Type | Material Role | Example Carbazole Derivative | Reported Performance Metric |

|---|---|---|---|

| OLED | Host Material | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) | Enables high efficiency in phosphorescent devices |

| OLED | Blue Emitter | Poly(N-(2-ethylhexyl)-2,7-carbazole) | Electroluminescence peak around 432 nm |

| Perovskite Solar Cell | Hole-Transporting Material | Various functionalized carbazoles | Efficiencies often comparable to standard HTMs |

| DSSC | Sensitizer | Carbazole-based D-π-A dyes | Power conversion efficiencies vary with structure |

Organic Field-Effect Transistors (OFETs)

N-substituted carbazole derivatives are pivotal in the advancement of Organic Field-Effect Transistors (OFETs), serving as the active semiconductor layer. Theoretical and experimental studies have demonstrated that introducing nitrogen atoms into π-conjugated systems can enhance their electronic performance, making them suitable for OFET applications rsc.org. The development of stable, high-performance n-type organic semiconductors for use in ambient conditions remains a significant challenge, and functionalized N-heteroacenes, including carbazole derivatives, are promising candidates to address this. nih.gov

Materials based on N-substituted carbazoles can function as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors, a property that can be tuned through molecular design. For instance, designing A–D–A′ (Acceptor-Donor-Acceptor) type molecules, where carbazole acts as the donor core, can lead to efficient electron transport materials rsc.org. The presence of both electron-donating (carbazole) and electron-withdrawing groups can create a significant charge distribution that facilitates electron transport rsc.org. OFETs fabricated from such materials have shown promising n-type performance with notable charge carrier mobilities under ambient conditions nih.gov. The performance of these devices is intrinsically linked to the molecular packing and thin-film morphology, which are influenced by the nature of the N-substituent nih.gov.

While specific performance data for OFETs based directly on this compound is not extensively documented in dedicated studies, the principles governing N-substituted carbazoles are directly applicable. The t-butoxycarbonylmethyl group can influence solubility, film-forming properties, and electronic characteristics, thereby affecting OFET performance.

Table 1: Performance of select N-substituted materials in OFETs

| Material Type | Mobility (cm²/Vs) | On/Off Ratio | Type | Reference |

|---|---|---|---|---|

| Thiadiazoloquinoxaline-fused naphthalenediimides | 0.03 | 2 x 10⁵ | n-type | acs.org |

Design Principles for Tunable Electronic Structures in this compound-based Materials

The electronic structure of carbazole-based materials can be precisely engineered through strategic molecular design, particularly via substitution at the nitrogen atom. researchgate.netmdpi.comacs.org This allows for the tuning of properties critical for optoelectronic devices, such as light absorption, emission, and charge carrier transport. mdpi.comdntb.gov.uaresearchgate.net The overarching goal is to control the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and consequently, the electronic band gap. researchgate.net

The introduction of the N-(t-butoxycarbonylmethyl) group is a key design choice. The alkyl component of this group can enhance solubility, which is crucial for solution-based processing of thin films for devices. dntb.gov.uaresearchgate.netcityu.edu.hk Simultaneously, the electronic nature of the substituent directly modulates the HOMO and LUMO energy levels, providing a pathway to tailor the material for specific applications, from hole transport layers in perovskite solar cells to emissive components in OLEDs. mdpi.comacs.org

Influence of N-Substitution on Electronic Band Gaps and Frontier Molecular Orbitals

The substitution at the nitrogen atom of the carbazole ring has a profound impact on the molecule's frontier molecular orbitals (FMOs) and electronic band gap. The HOMO is primarily localized on the electron-rich carbazole moiety, while the LUMO's location and energy are influenced by the substituent. rsc.orgnih.gov

The electronic character of the N-substituent dictates the energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. researchgate.net This principle allows for the fine-tuning of the HOMO-LUMO gap (the energy difference between these orbitals), which determines the material's absorption and emission properties. rsc.orgresearchgate.net For instance, attaching a stronger electron-donating system can lead to a red shift in the material's absorption spectrum. researchgate.net

In this compound, the substituent is not a simple alkyl or aryl group. The t-butoxycarbonylmethyl group [(CH₃)₃COCOCH₂-] possesses a carbonyl (C=O) function, which has electron-withdrawing character, adjacent to an alkyl spacer. This complex nature allows for nuanced control over the electronic properties compared to simple N-alkylation. The delocalization of the FMOs is a key factor; in many donor-acceptor systems, the HOMO is distributed over the donor (carbazole) and the LUMO over the acceptor part. nih.gov The specific substitution pattern can alter this distribution and, consequently, the material's electronic behavior. nih.govrsc.org

Computational studies using Density Functional Theory (DFT) are often employed to predict the FMO energies and distributions, guiding the synthesis of materials with desired electronic properties. rsc.orgresearchgate.net

Table 2: Impact of Substitution on Frontier Orbital Energies of Carbazole Derivatives

| Compound/Substitution | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Tetraphenylsilane-carbazole derivatives | - | - | 3.38–3.55 | Wide bandgap materials suitable for host applications. | researchgate.net |

| N-substituted 2,6-diphenylanthracene | - | - | Lowered | Doping with nitrogen atoms leads to lower energy gaps. | rsc.org |

| Carbazole-phenyl substituted at 3,6-positions | - | - | Lowered | Substitution at 3,6-positions lowers the triplet energy compared to carbazole itself. | rsc.org |

Strategies for Optimizing Charge Transport and Photophysical Behavior

Optimizing the performance of materials based on this compound for optoelectronic applications involves a multi-pronged approach targeting both charge transport and photophysical properties. researchgate.netmdpi.comacs.orgresearchgate.netresearchgate.net

Charge Transport Optimization: Efficient charge transport is paramount for devices like OFETs and solar cells. This property is governed not only by the intrinsic electronic structure of individual molecules but also by their organization and intermolecular interactions in the solid state.

Molecular Planarity and Packing: The N-substituent influences the planarity and packing of the molecules in thin films. researchgate.net A more planar configuration can enhance π-π stacking, creating efficient pathways for charge hopping between adjacent molecules and thus improving charge mobility.

Functionalization for Solubility and Morphology: Introducing alkyl chains, such as the one present in the t-butoxycarbonylmethyl group, is a common strategy to improve solubility in organic solvents. mdpi.com This facilitates the formation of high-quality, uniform thin films, which is critical for device performance. dntb.gov.uaresearchgate.net

Donor-Acceptor Architecture: Creating donor-acceptor (D-A) structures within the molecule is a well-established strategy. mdpi.com For N-substituted carbazoles, the carbazole unit acts as the donor. By pairing it with suitable acceptor moieties, intramolecular charge transfer (ICT) can be promoted, which is beneficial for both charge separation in photovoltaics and tuning emission in OLEDs. acs.org

Photophysical Behavior Optimization: The photophysical properties, such as absorption wavelength, emission color, and quantum efficiency, are tuned by modifying the molecular structure.

Controlling Conjugation: The extent of π-conjugation in the molecule is a primary determinant of its absorption and emission spectra. Extending the conjugation, for instance by adding aromatic groups to the carbazole core or as part of the N-substituent, typically results in a red-shift (longer wavelengths) of the absorption and emission. researchgate.net

Tuning Emission Properties: The nature of the N-substituent can significantly impact fluorescence quantum yields and lifetimes. acs.orgnih.gov The presence of heavy atoms can induce phosphorescence through enhanced intersystem crossing, while specific structural designs can lead to phenomena like thermally activated delayed fluorescence (TADF), which is highly desirable for efficient OLEDs. urfu.ru

Managing Intermolecular Interactions: In the solid state, strong intermolecular interactions can sometimes lead to aggregation-caused quenching (ACQ) of fluorescence. Molecular design strategies aim to control packing to minimize these quenching effects or even leverage them to create aggregation-induced emission (AIE). nih.gov

Exploration in Chemical Sensing Architectures (if applicable for N-substituted carbazoles)

N-substituted carbazoles are highly versatile platforms for the development of chemical sensors, primarily due to their robust fluorescence and the ease with which their structure can be functionalized. researchgate.netnih.gov The core principle of these sensors is that the interaction of the carbazole-based molecule with a target analyte induces a measurable change in its optical properties, most commonly fluorescence. acs.org This can manifest as fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing). researchgate.net

The sensing mechanism often relies on processes such as:

Photoinduced Electron Transfer (PET): An interaction between the sensor and analyte can trigger electron transfer, quenching the fluorescence. This is a common mechanism for detecting nitroaromatic compounds, which are electron-deficient. researchgate.net

Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the ICT character of a donor-acceptor type sensor molecule, leading to a shift in the emission wavelength (a colorimetric response). researchgate.net

Chelation-Enhanced Fluorescence (CHEF): For metal ion sensing, the N-substituent or other parts of the carbazole derivative can be equipped with specific binding sites (chelating groups). The binding of a metal ion can rigidify the molecule, restricting non-radiative decay pathways and thus enhancing fluorescence emission. researchgate.net

N-substituted carbazoles have been successfully employed in the design of fluorescent sensors for a wide array of analytes, including:

Metal Ions: By incorporating appropriate chelating moieties, sensors for ions like Co²⁺ have been developed. researchgate.net

Anions: Hydrogen bonding donor groups can be integrated into the carbazole structure to facilitate the recognition of anions like fluoride (B91410). nih.govscnu.edu.cnresearchgate.net

Organic Pollutants: Carbazole-functionalized metal-organic frameworks (MOFs) have shown high sensitivity and selectivity in detecting antibiotics, pesticides, and nitroaromatic compounds. rsc.org

Biological Molecules: Rigid macrocyclic structures based on carbazole have been synthesized for the specific detection of molecules like baicalin (B1667713) in aqueous solutions. rsc.org

For this compound, the ester functionality in the substituent could potentially be hydrolyzed or further modified to introduce specific binding sites, making it a viable precursor for custom-designed chemical sensors.

Table 3: Examples of N-Substituted Carbazole-Based Chemical Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Conjugated Carbazole Schiff Base | Co²⁺ | Chelation-Enhanced Fluorescence (CHEF) | researchgate.net |

| Fluorescent Porous Organic Polymers | Pesticides (e.g., trifluralin) | Fluorescence Quenching | acs.org |

| Hydroxycarbazole Derivatives | Halide Anions (e.g., F⁻) | Hydrogen Bonding / Anion Recognition | nih.gov |

| Carbazole-functionalized MOF | Antibiotics, Pesticides, Nitroaromatics | Fluorescence Quenching | rsc.org |

Computational and Theoretical Investigations of N T Butoxycarbonylmethyl Carbazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the electronic structure and molecular geometry of carbazole (B46965) derivatives. DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p), are employed to determine the optimized ground-state geometry of molecules. For carbazole systems, theoretical studies predict a nearly planar conformation for the carbazole ring system in isolated molecules. nih.gov Substitution at the N9 position with the t-butoxycarbonylmethyl group introduces conformational flexibility, but the fundamental planarity of the tricyclic core is largely retained.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. In N-substituted carbazoles, the HOMO is typically localized on the electron-rich carbazole ring, exhibiting π-character. The LUMO's distribution, however, is significantly influenced by the nature of the substituent at the nitrogen atom.

For N-(t-butoxycarbonylmethyl)carbazole, the t-butoxycarbonylmethyl group acts as an electron-withdrawing group. This leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted carbazole. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nankai.edu.cn A smaller gap generally implies higher reactivity. Computational studies on related carbazole derivatives show that N-alkylation and the introduction of acceptor groups can effectively tune this energy gap. nankai.edu.cnnih.govscispace.com The calculated HOMO-LUMO gap for carbazole-based donor-acceptor compounds can range from approximately 2.5 eV to 3.5 eV, depending on the specific acceptor moiety. nankai.edu.cn

Table 1: Representative Calculated Frontier Orbital Energies and Gaps for Carbazole Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| N-Aryl Carbazole-Anthracene (D-A-D) | -5.28 | -1.86 | 3.42 | B3LYP/6-31G(d) |

| N-Aryl Carbazole-Benzothiadiazole (D-A-D) | -5.61 | -2.82 | 2.79 | B3LYP/6-31G(d) |

| Poly[N-carbazole-co-fluorene] (Copolymer) | -5.4 | -2.0 | 3.4 | B3LYP (extrapolated) |

Note: Data is based on representative values for different carbazole systems from literature to illustrate typical ranges. The exact values for this compound would require specific calculation. nankai.edu.cnnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption and emission spectra of molecules. For carbazole derivatives, the main absorption bands in the UV-visible region correspond to π→π* electronic transitions within the carbazole core. The introduction of the N-(t-butoxycarbonylmethyl) group can cause a shift in these absorption maxima (λmax). TD-DFT calculations can predict these shifts and help in assigning the nature of the electronic transitions. nih.gov

Studies on various carbazole derivatives show that the calculated absorption spectra are generally in good agreement with experimental data. researchgate.net The incorporation of different functional groups allows for the tuning of optical properties, potentially shifting absorption and emission into the visible range, which is crucial for applications in optoelectronics. nih.gov For instance, linking carbazole donors to acceptor units can result in intramolecular charge-transfer (ICT) transitions, which are sensitive to solvent polarity.

Table 2: Predicted Optical Properties for a Representative Carbazole Copolymer

| System | Maximal Absorption Wavelength (λabs, nm) | Excitation Energy (Eg, eV) | Main Transition Character |

|---|---|---|---|

| (F-alt-Cz) Copolymer | 374.5 | 3.31 | HOMO → LUMO (π→π*) |

Note: Data is for a representative alternating fluorene/carbazole copolymer (PF1Cz) calculated using TD-DFT, illustrating the type of data obtained from such calculations. nih.gov

Computational Modeling of Reaction Pathways and Selectivity in this compound Synthesis and Functionalization

Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions, including the synthesis and further functionalization of this compound.

The synthesis of this compound typically involves the N-alkylation of carbazole with an appropriate reagent like tert-butyl bromoacetate (B1195939). Computational methods, particularly DFT, can be used to model the reaction mechanism, which commonly proceeds via an SN2 pathway. researchgate.net

This involves locating the transition state (TS) structure on the potential energy surface. The TS is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. By calculating the energies of the reactants, the transition state, and the products, the activation energy (Ea) for the reaction can be determined. A lower activation energy indicates a faster reaction rate. Theoretical studies can compare different pathways and reaction conditions (e.g., solvent effects, different bases) to predict the most efficient synthetic route. researchgate.netprinceton.edu

Carbazole has multiple potential reaction sites. While N-alkylation is often favored, C-alkylation at various positions on the aromatic rings is also possible. Computational models can predict the regioselectivity of such reactions. The Fukui function, a concept derived from DFT, can be used to predict the most reactive sites for nucleophilic, electrophilic, or radical attack. researchgate.net

For the synthesis of this compound, the primary challenge is to ensure selective substitution at the nitrogen atom. DFT studies can investigate how pre-existing substituents on the carbazole ring influence the reactivity of the N-H bond versus the C-H bonds. For example, electron-withdrawing groups on the carbazole ring can decrease the nucleophilicity of the nitrogen, potentially affecting the rate of N-alkylation. nih.govresearchgate.net Computational analysis helps in understanding these electronic effects and steric hindrances, guiding the choice of reagents and reaction conditions to achieve the desired product with high selectivity. chim.it

Molecular Dynamics Simulations for Understanding Conformational Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, especially in a condensed phase (liquid, solid, or in solution). nih.gov MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic coordinates.

For a molecule like this compound, MD simulations can provide valuable insights into:

Conformational Dynamics: The t-butoxycarbonylmethyl group attached to the carbazole nitrogen is flexible. MD simulations can explore the accessible conformations of this side chain, including the rotation around the N-CH2 and CH2-C=O bonds. This helps in understanding the molecule's average shape and flexibility in different environments. researchgate.net

Intermolecular Interactions: In a solid or concentrated solution, carbazole moieties are known to form π-π stacking interactions. MD simulations can model these non-covalent interactions between multiple molecules, revealing how they pack together. This is crucial for predicting the bulk properties of materials, such as those used in organic electronics.

Solvation Effects: MD simulations can explicitly model solvent molecules around the solute, providing a detailed picture of the solvation shell and how the solvent influences the solute's conformation and dynamics.

By simulating the system over nanoseconds or even microseconds, MD provides a "movie" of atomic motions, offering a bridge between the static picture of a single molecule and the macroscopic properties of the material. nih.govnih.gov

Computational Prediction of Optoelectronic Performance Parameters in Derived Materials

As of the current body of scientific literature, specific computational studies detailing the optoelectronic performance parameters of materials derived directly from this compound are not available. Theoretical investigations into the optoelectronic properties of carbazole derivatives typically employ methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict key parameters that govern their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

These computational approaches are instrumental in understanding the structure-property relationships of organic electronic materials. For a given carbazole derivative, researchers would typically calculate parameters including:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels: These are crucial for determining the charge injection and transport capabilities of a material, as well as its energy band gap, which influences the color of emission in OLEDs and the absorption spectrum in OPVs.

Ionization Potential (IP) and Electron Affinity (EA): These values relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are fundamental to understanding the charge stability and transport properties.

Reorganization Energy: This parameter quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. A lower reorganization energy is desirable as it facilitates more efficient charge transport.

Absorption and Emission Spectra: TD-DFT calculations can predict the UV-Vis absorption and photoluminescence spectra, providing insights into the material's color and efficiency as an emitter or absorber of light.

While extensive research exists on the computational modeling of various carbazole derivatives, the specific impact of the N-(t-butoxycarbonylmethyl) substituent on these optoelectronic performance parameters has not been the subject of dedicated computational studies found in the public domain. Such a study would be valuable in elucidating how this particular functionalization influences the electronic structure and, consequently, the potential of the resulting materials for optoelectronic applications.

Future computational work would be necessary to generate specific data tables and detailed research findings for this compound and its derivatives. This would involve creating molecular models, performing geometry optimizations, and calculating the aforementioned electronic and optical properties to assess their suitability for use in optoelectronic devices.

Advanced Spectroscopic and Analytical Research Methodologies

Elucidation of Excited-State Dynamics of N-(t-Butoxycarbonylmethyl)carbazole and its Derivatives

The study of excited-state dynamics in carbazole-based molecules is fundamental to understanding their photophysical properties and performance in optoelectronic devices. Techniques such as transient absorption spectroscopy and time-correlated single photon counting are pivotal in these investigations.

Femtosecond and Nanosecond Transient Absorption Spectroscopy

Femtosecond and nanosecond transient absorption (TA) spectroscopy are powerful tools for probing the ultrafast processes that occur after a molecule absorbs light. youtube.comrsc.org These techniques allow for the real-time observation of the formation, evolution, and decay of transient species such as excited singlet states, triplet states, and radical ions.

In studies of carbazole (B46965) and its derivatives, TA spectroscopy has been instrumental in elucidating the pathways of excited-state relaxation. researchgate.netnih.gov Upon photoexcitation, the initially formed excited singlet state (Sₓ) typically undergoes rapid internal conversion to the lowest excited singlet state (S₁), a process that occurs on a sub-picosecond to picosecond timescale. researchgate.net The S₁ state can then relax through several channels, including fluorescence, intersystem crossing (ISC) to the triplet manifold (T₁), or electron transfer. researchgate.netresearchgate.net

For instance, in studies of 2,6-di(9H-carbazol-9-yl)pyridine, femtosecond TA spectroscopy revealed that the stimulated emission and excited-state absorption signals reach their maximum within 397 fs, followed by their decay and the simultaneous growth of the triplet-triplet absorption signal, indicating an ISC process occurring within 2.5 ns. nih.gov Similarly, for Bis[4-(9-H-carbazole)phenyl] sulfone, the ISC from the S₁ to the T₂ state was observed with a time constant of 3.3 ns. researchgate.net The lifetimes of these transient species can range from picoseconds to microseconds, depending on the molecular structure and the surrounding environment. rsc.org For example, triplet states of carbazole derivatives can have lifetimes in the microsecond to millisecond range. youtube.com

The solvent polarity can also significantly influence the excited-state dynamics. In some carbonyl-containing carotenoid analogues, the lifetime of the S₁ state increases with solvent polarity, a trend opposite to that observed in other similar molecules. nih.gov Furthermore, combined ultrafast transient absorption-spectroelectrochemistry (TA-SEC) allows for the study of the photodynamics of electrochemically generated reactive intermediates, providing insights into processes involving changes in oxidation state. rsc.org

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Measurements

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the lifetime of fluorescent states. edinst.combecker-hickl.compicoquant.com It records the time difference between the excitation pulse and the detection of a single emitted photon, building up a histogram of photon arrival times that represents the fluorescence decay profile. edinst.compicoquant.com This method is capable of measuring lifetimes from picoseconds to microseconds. edinst.com

TCSPC is crucial for characterizing the emissive properties of this compound and its derivatives. The fluorescence lifetime is a key parameter that reflects the efficiency of radiative decay versus non-radiative decay pathways, such as intersystem crossing and internal conversion. For carbazole itself, fluorescence lifetimes in the range of 7–15 ns have been reported in various organic solvents. researchgate.net

The high sensitivity of TCSPC allows for measurements on very dilute samples and even single molecules. becker-hickl.compicoquant.com Advanced TCSPC techniques can acquire multidimensional data, correlating fluorescence lifetime with wavelength and spatial coordinates, which is invaluable for fluorescence lifetime imaging (FLIM) and studying complex biological systems. researchgate.net To ensure accurate measurements, the photon detection rate is typically kept low to avoid pulse pile-up, where more than one photon is detected per excitation cycle. edinst.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Advanced NMR methods provide detailed information about the connectivity of atoms, their spatial arrangement, and dynamic processes.

For carbazole derivatives, ¹H and ¹³C NMR are routinely used for structural confirmation. chemicalbook.comresearchgate.netrsc.org The chemical shifts of the protons and carbons in the carbazole core are sensitive to the nature and position of substituents. ipb.pt For instance, N-substitution on the carbazole ring generally causes minor changes in the chemical shifts of the aromatic protons. ipb.pt Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, which is essential for unambiguous signal assignment in complex molecules. rsc.org

Furthermore, advanced NMR techniques like DOSY (Diffusion-Ordered Spectroscopy) can be used to study intermolecular interactions and self-aggregation by measuring the diffusion coefficients of molecules in solution. rsc.org Variable-temperature NMR studies can provide insights into dynamic processes such as conformational changes and restricted rotation around single bonds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, enabling the determination of the elemental composition of a molecule. embopress.org This precision is invaluable for confirming the identity of newly synthesized compounds and for monitoring the progress of chemical reactions.

In the context of this compound and its derivatives, HRMS is used to verify the successful synthesis and purity of the target compounds. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate ions from the analyte molecules. embopress.org Tandem mass spectrometry (MS/MS), where ions are fragmented and their fragments analyzed, provides structural information that aids in the identification of unknown compounds and the characterization of complex mixtures. researchgate.netmdpi.com For example, the fragmentation patterns of protonated carbazolequinones have been studied to understand the influence of substituents on their stability and reactivity in the gas phase. researchgate.netmdpi.com

Crystallographic Analysis (Single Crystal X-Ray Diffraction) for Solid-State Structure and Intermolecular Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as how molecules pack together in a crystal lattice.

For carbazole-based materials, understanding the solid-state structure is crucial as it directly influences their electronic and photophysical properties in thin films and devices. The intermolecular interactions, such as π-π stacking and hydrogen bonding, dictated by the crystal packing, can significantly affect charge transport and luminescence efficiency. Computational studies based on crystallographic data can provide insights into the mechanisms of exciton (B1674681) and electron transport. rsc.org

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization and Polymerization Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to investigate the redox properties of electroactive molecules like this compound and its derivatives. iieta.orgiieta.orgresearchgate.net CV involves sweeping the potential of a working electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the analyte.

These electrochemical parameters are critical for designing materials for organic electronic devices. The oxidation potential is related to the highest occupied molecular orbital (HOMO) energy level, while the reduction potential is related to the lowest unoccupied molecular orbital (LUMO) energy level. researchgate.net These energy levels determine the efficiency of charge injection and transport in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

CV can also be used to study the electropolymerization of carbazole monomers. researchgate.net By repeatedly cycling the potential, a polymer film can be deposited on the electrode surface. The electrochemical behavior of the resulting polymer film can then be characterized, providing insights into its stability, conductivity, and potential applications in electrochromic devices and sensors. researchgate.netysu.am Studies have shown that carbazole derivatives can exhibit reversible oxidation processes, indicating good electrochemical stability. ysu.amnih.gov

Future Research Directions and Emerging Paradigms

The landscape of materials science is in a constant state of evolution, with the quest for novel materials possessing tailored properties driving significant research efforts. Within this dynamic field, N-substituted carbazoles, including N-(t-butoxycarbonylmethyl)carbazole, represent a promising class of compounds. The inherent versatility of the carbazole (B46965) scaffold allows for extensive functionalization, opening up a wide array of potential applications. biu.ac.il This section outlines the future research directions and emerging paradigms that are poised to shape the trajectory of research into this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing N-(t-butoxycarbonylmethyl)carbazole and its derivatives?

The synthesis typically involves two stages: (1) hydroxymethylation of carbazole using paraformaldehyde in ethanol at 60°C for 1.5 hours (yield: 90–95%), followed by (2) acylation with acryloyl chloride in the presence of hydroquinone. This method avoids by-products and achieves high efficiency (e.g., 92% yield for N-carbazolyl methacrylate). Substituted derivatives (e.g., 3-nitro or 3-bromo) are best synthesized by nitration/bromination after hydroxymethylation to minimize side reactions .